Cas no 749922-34-7 (7-(Benzyloxy)quinolin-4-ol)

7-(Benzyloxy)quinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 7-(Benzyloxy)quinolin-4-ol
- 7-(BENZYLOXY)-4-HYDROXYQUINOLINE
- 4-hydroxy-7-benzyloxyquinoline
- 7-benzyloxyquinolin-4-ol
- CTK8A0611
- OR8291
- RW3242
- SureCN311094
- 7-BENZYLOXY-4-HYDROXY-QUINOLINE
- 7-(Benzyloxy)quinolin-4(1H)-one
- KWQRHYWEGFFXKV-UHFFFAOYSA-N
- CB0159
- AB0066358
- AX8211984
- ST24024461
- Z5099
- DTXSID40610566
- CS-0156156
- 7-(BENZYLOXY)-1H-QUINOLIN-4-ONE
- MFCD06659963
- SCHEMBL311094
- SY110009
- Z1741982258
- AKOS015912496
- 1629758-07-1
- 7-phenylmethoxy-1H-quinolin-4-one
- A865756
- 749922-34-7
- FT-0660791
- SCHEMBL16112035
- SB71859
- DS-2851
- DB-207850
- 7-(Benzyloxy)-1,4-dihydroquinolin-4-one
- DB-108180
-
- MDL: MFCD06659963
- インチ: 1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)
- InChIKey: KWQRHYWEGFFXKV-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2C(C([H])=C([H])N([H])C=2C=1[H])=O
計算された属性
- せいみつぶんしりょう: 251.094628657g/mol
- どういたいしつりょう: 251.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.3
7-(Benzyloxy)quinolin-4-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P261-P305+P351+P338
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
7-(Benzyloxy)quinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D960368-10g |
7-BENZYLOXY-4-HYDROXY-QUINOLINE |
749922-34-7 | 95+% | 10g |
$220 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226796-10g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 10g |
¥2143.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226796-5g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 5g |
¥1009.00 | 2024-07-28 | |
abcr | AB245933-1g |
7-(Benzyloxy)-4-hydroxyquinoline; . |
749922-34-7 | 1g |
€126.60 | 2025-03-19 | ||
Apollo Scientific | OR8291-5g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 5g |
£200.00 | 2025-02-20 | |
Chemenu | CM143359-5g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 5g |
$191 | 2021-08-05 | |
ChemScence | CS-0156156-10g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 10g |
$425.0 | 2022-04-26 | ||
Apollo Scientific | OR8291-1g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 1g |
£63.00 | 2025-02-20 | |
Chemenu | CM143359-10g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 10g |
$343 | 2021-08-05 | |
TRC | B113520-500mg |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 500mg |
$ 190.00 | 2022-06-07 |
7-(Benzyloxy)quinolin-4-ol 関連文献
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
7-(Benzyloxy)quinolin-4-olに関する追加情報
7-(Benzyloxy)quinolin-4-ol: A Comprehensive Overview
The compound 7-(Benzyloxy)quinolin-4-ol (CAS No. 749922-34-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of quinoline derivatives, which are known for their versatile applications and unique chemical properties. The benzyloxy group attached to the quinoline skeleton introduces additional functionality, making this compound a valuable tool for researchers and industry professionals alike.
Recent studies have highlighted the potential of 7-(Benzyloxy)quinolin-4-ol in various applications, particularly in drug discovery and development. Its structural features, including the hydroxyl group at position 4 and the benzyloxy substituent at position 7, contribute to its unique reactivity and bioavailability. Researchers have explored its role as a precursor for synthesizing more complex molecules with enhanced pharmacological properties.
The synthesis of 7-(Benzyloxy)quinolin-4-ol involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for different chemical transformations.
In terms of chemical properties, 7-(Benzyloxy)quinolin-4-ol exhibits interesting behavior in both acidic and basic environments. Its ability to form hydrogen bonds due to the hydroxyl group makes it a promising candidate for applications in supramolecular chemistry. Recent research has also explored its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
The biological activity of 7-(Benzyloxy)quinolin-4-ol has been a focal point of recent investigations. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in experimental models. Additionally, its antioxidant properties have been evaluated, highlighting its ability to scavenge free radicals and protect cells from oxidative damage.
One of the most exciting developments involving 7-(Benzyloxy)quinolin-4-ol is its role in drug delivery systems. Researchers have exploited its structural versatility to develop prodrugs that enhance the solubility and bioavailability of poorly soluble drugs. This approach has shown significant potential in improving therapeutic outcomes for various diseases.
Looking ahead, the continued exploration of 7-(Benzyloxy)quinolin-4-ol is expected to unlock new opportunities across multiple disciplines. Its unique combination of chemical reactivity, biological activity, and structural flexibility positions it as a key molecule for future innovations in medicine and materials science.
749922-34-7 (7-(Benzyloxy)quinolin-4-ol) 関連製品
- 20289-26-3(4-(benzyloxy)-1H-indole)
- 131802-60-3(7-Benzyloxyquinoline)
- 847577-89-3(6-(Benzyloxy)quinolin-4-ol)
- 1215-59-4(5-Benzyloxyindole)
- 840537-99-7(4-(Benzyloxy)-6-methyl-1H-indole)
- 15903-94-3(6-Benzyloxyindole)
- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 946202-85-3(5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
